N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide
Description
“N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide” is a member of indoles . It has a molecular formula of C22H26N2O and a molecular weight of 334.5 g/mol . The IUPAC name for this compound is N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide .
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Molecular Structure Analysis
The molecular structure of “N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide” includes an indole and phenyl ring systems . The compound has a computed XLogP3-AA value of 4.9, indicating its lipophilicity . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor .
Chemical Reactions Analysis
The reaction scheme was designed into two pathways where, first pathway involved The reaction of 3 with substituted aromatic aldehydes (4a-o) in methanol with few drops of glacial acetic acid to generate 2- (1H-Indol-3-yl)-N’- [ (un)substitutedphenylmethylidene]acetohydrazides (5a-o) and in second pathway 3 was reacted with acyl halides (6a-e) in basic aqueous medium (pH 9-10) to afford 2- (1H-Indol-3-yl)-N’- [ (un)substitutedbenzoyl/2-thienylcarbonyl]acetohydrazides (7a-e) .
Physical And Chemical Properties Analysis
“N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide” has a molecular weight of 334.5 g/mol . It has a computed XLogP3-AA value of 4.9, indicating its lipophilicity . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has 8 rotatable bonds .
properties
IUPAC Name |
N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-2-3-13-22(25)23-15-14-19-18-11-7-8-12-20(18)24-21(19)16-17-9-5-4-6-10-17/h4-12,24H,2-3,13-16H2,1H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOIPCLEKCEANF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCC1=C(NC2=CC=CC=C21)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392749 | |
Record name | DH97 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide | |
CAS RN |
343263-95-6 | |
Record name | DH97 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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